3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one
Overview
Description
“3-Chlorobenzenesulfonyl chloride” is a laboratory chemical . It is the prodrug of the active compound VM-1500A, a small molecule selective non-nucleoside reverse transcriptase inhibitor (NNRTI), which prevents HIV replication .
Molecular Structure Analysis
The molecular formula of “3-Chlorobenzenesulfonyl chloride” is C6H4Cl2O2S .
Physical and Chemical Properties Analysis
“3-Chlorobenzenesulfonyl chloride” has a boiling point of 102-104 °C/1 mmHg and a density of 1.499 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Antibacterial Activity
- Quinolones, which include derivatives of 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one, have shown potential in antibacterial applications. For example, studies have demonstrated that certain quinolones exhibit good antibacterial activities, with some specific compounds being particularly effective against various bacteria (Sheu et al., 1998).
Synthesis and Antiprotozoal Activity
- These quinolone derivatives also display notable antiprotozoal activities. Research indicates that N-alkyl modifications of quinolones can enhance their effectiveness against protozoal infections (Davydova et al., 1991).
Antibacterial Synthesis Variants
- Variants of these quinolones have been synthesized and studied for their antibacterial properties. This includes exploring different substituents at various positions on the quinolone core to optimize antibacterial activity (Rádl et al., 1991).
Preparation and Chemical Properties
- The preparation methods of such quinolone derivatives, including this compound, involve various chemical processes such as acyl-chlorination and esterification. These methods significantly contribute to the exploration of their potential applications (Liu Zhe, 2001).
Intramolecular Substitution and Cyclization
- Intramolecular substitution and cyclization reactions involving quinolone derivatives provide a pathway to synthesize fluorinated isoquinolines and quinolines. This method has broad implications for the development of novel compounds with potential biological activity (Ichikawa et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6,7-difluoroquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2NO3S/c1-2-21-9-16(25(23,24)11-5-3-4-10(18)6-11)17(22)12-7-13(19)14(20)8-15(12)21/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIZGXNUVOJYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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